molecular formula C4H10ClNO B1425224 3-Hydroxy-1-methylazetidine hydrochloride CAS No. 26687-49-0

3-Hydroxy-1-methylazetidine hydrochloride

Cat. No. B1425224
CAS RN: 26687-49-0
M. Wt: 123.58 g/mol
InChI Key: GYTMWEWMNIDGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-methylazetidine hydrochloride is a chemical compound with the CAS Number 26687-49-0 . It has a molecular weight of 123.58 . The IUPAC name for this compound is 1-methyl-3-azetidinol hydrochloride . It is commonly used in scientific experiments as a structural analog of several bioactive compounds, such as homoserine lactones, a class of signaling molecules produced by bacteria.


Molecular Structure Analysis

The InChI code for 3-Hydroxy-1-methylazetidine hydrochloride is 1S/C4H9NO.ClH/c1-5-2-4(6)3-5;/h4,6H,2-3H2,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Hydroxy-1-methylazetidine hydrochloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Polyhydroxylated Azetidine Iminosugars

One of the applications of 3-Hydroxy-1-methylazetidine hydrochloride is in the synthesis of polyhydroxylated azetidine iminosugars. These compounds have been synthesized from d-glucose and shown significant inhibitory activity against amyloglucosidase from Aspergillus niger (Lawande et al., 2015).

Preparation of Oxazole-2-thiones

3-Hydroxy-1-methylazetidine hydrochloride is also involved in the preparation of oxazole-2-thiones. A study demonstrated that 3-Aryl-3-hydroxy-1-methylazetidine-2-thiones react with HCl in DMSO to form 3-methyl-5-aryloxazole-2-thiones (Creary & Losch, 2008).

Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride

Another application is the synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, achieved using 3-hydroxyazetidine hydrochloride through various steps including methylation and nucleophilic substitution (Zhang, 2011).

Potent Allosteric Modulation of Sigma-1 Receptor

In pharmacology, SKF83959, an analog of 3-Hydroxy-1-methylazetidine, has been identified as a potent allosteric modulator of the sigma-1 receptor, indicating a possible application in understanding drug mechanisms (Guo et al., 2013).

Synthesis of Functionalized Azetidines

3-Hydroxy-1-methylazetidine hydrochloride plays a role in the synthesis of various functionalized azetidines. This includes the preparation of 3-alkoxy-, 3-aryloxy-, 3-hydroxy-, 3-cyano-, 3-carboxy-, 3-(aminomethyl)-, and 3-(hydroxymethyl)azetidines (Stankovic et al., 2012).

Safety And Hazards

The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-5-2-4(6)3-5;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTMWEWMNIDGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720405
Record name 1-Methylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-methylazetidine hydrochloride

CAS RN

1099609-12-7, 26687-49-0
Record name 1-Methylazetidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylazetidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-1-methylazetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-1-methylazetidine hydrochloride
Reactant of Route 3
3-Hydroxy-1-methylazetidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Hydroxy-1-methylazetidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-1-methylazetidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-1-methylazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.